1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
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Overview
Description
1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine is an organic compound with the molecular formula C₁₇H₁₈ClN₃O₂ It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and nitrophenyl groups
Preparation Methods
The synthesis of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2-chloro-4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydride for nucleophilic substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific sites on proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine include:
1-Benzyl-4-(4-nitrophenyl)piperazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-Benzyl-4-(2-chloro-5-nitrophenyl)piperazine: Has a different position of the nitro group, which can influence its chemical properties and interactions.
1-Benzyl-4-(4-chloro-2-nitrophenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
IUPAC Name |
1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-16-12-15(21(22)23)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCYGVSZRWELMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385812 |
Source
|
Record name | 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-31-1 |
Source
|
Record name | 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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